molecular formula C7H15O4PS B3056350 Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester CAS No. 70660-08-1

Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester

Cat. No.: B3056350
CAS No.: 70660-08-1
M. Wt: 226.23 g/mol
InChI Key: RTKWVANUNCTDGV-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester is a chemical compound with the molecular formula C7H15O4PS. It is known for its unique structure, which includes a thioester and a phosphinyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester typically involves the reaction of ethanethioic acid with diethoxyphosphinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • S-(diethoxyphosphorylmethyl) ethanethioate
  • Diethyl (chloroethyl) phosphonate
  • Diethyl (mercaptoethyl) phosphonate

Uniqueness

Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester is unique due to its combination of a thioester and a phosphinyl group, which imparts distinct reactivity and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further research .

Properties

IUPAC Name

S-(diethoxyphosphorylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4PS/c1-4-10-12(9,11-5-2)6-13-7(3)8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKWVANUNCTDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CSC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501675
Record name S-[(Diethoxyphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70660-08-1
Record name S-[(Diethoxyphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 17.527 g (93.938 mM) of diethyl chloromethylphosphonate in 50 ml of N,N-dimethylformamide was added 12.9 g (113 mM) of potassium thioacetate and the mixture was stirred at 100° C. for 3 hours. This reaction mixture was poured in water, saturated with sodium chloride, and extracted with 4 portions of ethyl acetate. The organic layers were pooled and dried over MgSO4 and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate:3/1 to 1/1) to provide the title compound.
Quantity
17.527 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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